molecular formula C18H12F3N3O4S B2423979 N-(2,4-difluorophenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1251557-71-7

N-(2,4-difluorophenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2423979
CAS RN: 1251557-71-7
M. Wt: 423.37
InChI Key: PGDXKJQSLBABTN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H12F3N3O4S and its molecular weight is 423.37. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Theoretical Studies

  • Antimalarial and Antiviral Potential : A study by Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives in the context of antimalarial activity, highlighting their utility in drug design against COVID-19 through computational calculations and molecular docking. These derivatives showed significant in vitro antimalarial activity and were characterized for their ADMET properties, with notable selectivity and efficiency suggested by the presence of specific moieties attached to the sulfonamide ring system (Fahim & Ismael, 2021).

Chemical Synthesis and Characterization

  • Novel Synthetic Routes : Research by Banks et al. (1996) presented innovative synthetic routes for perfluoro-[N-(4-pyridyl)acetamide] derivatives, showcasing the compound's role in facilitating the fluorination of various substrates under mild conditions, thereby broadening its applicability in synthetic organic chemistry (Banks, Besheesh, & Tsiliopoulos, 1996).

Antimicrobial and Anticancer Activity

  • Antimicrobial Applications : Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating promising antimicrobial properties. This research underscores the compound's potential in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
  • Cytotoxicity Studies : Ghorab et al. (2015) explored sulfonamide derivatives for their cytotoxic activity against cancer cell lines, providing insights into the structural requirements for anticancer efficacy. This research highlights the compound's relevance in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Photovoltaic and Photochemical Applications

  • Photovoltaic Efficiency Modeling : Mary et al. (2020) conducted a study on benzothiazolinone acetamide analogs, focusing on their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells. This work illustrates the compound's utility in renewable energy technologies (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O4S/c19-11-2-1-3-13(8-11)29(27,28)17-6-7-18(26)24(23-17)10-16(25)22-15-5-4-12(20)9-14(15)21/h1-9H,10H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDXKJQSLBABTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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